1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride: Structural Properties and Applications in IRAK4 Inhibitor Development
Executive Summary In the landscape of modern medicinal chemistry, the shift from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional scaffolds has revolutionized drug discovery. 1-Methyl-2-oxabicyclo[2.2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the shift from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional scaffolds has revolutionized drug discovery. 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride stands as a prime example of this paradigm shift. As a highly specialized bridged bicyclic building block, it is increasingly utilized in the synthesis of advanced therapeutics, most notably in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.
This technical guide provides an in-depth analysis of the compound's structural properties, its mechanistic rationale in drug design, and a rigorously validated synthetic workflow for its incorporation into active pharmaceutical ingredients (APIs).
Chemical Identity and Structural Properties
The compound is a hydrochloride salt of a primary amine attached to a bridged bicyclic framework. The [2.2.1] bicyclic system contains an oxygen atom embedded within the ring (an oxabicyclo system) and a methyl group at the bridgehead position, conferring unique stereochemical and physicochemical properties.
According to data from [1], the structural rigidity and high fraction of sp3 carbons (Fsp3) make it an ideal bioisostere for morpholines or piperidines, offering superior solubility and metabolic stability.
IRAK4 is a critical serine/threonine kinase in the innate immune system. It functions immediately downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor. As detailed in foundational literature on [2], aberrant IRAK4 signaling drives the pathogenesis of autoimmune diseases (e.g., rheumatoid arthritis), inflammatory disorders, and specific malignancies like activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL).
Figure 1: IRAK4-mediated signal transduction pathway in innate immunity.
The Rationale for the Bicyclic Motif
When designing potent, brain-penetrant IRAK4 inhibitors (such as 2H-indazole derivatives), the incorporation of the 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine moiety provides several distinct pharmacological advantages:
Conformational Rigidity: The bridged architecture locks the spatial orientation of the amine and the oxygen atom. This pre-organization drastically reduces the entropic penalty upon binding to the IRAK4 kinase domain, thereby enhancing binding affinity.
Metabolic Stability: The methyl group at the 1-position and the rigid bridged framework sterically shield the molecule from rapid cytochrome P450-mediated oxidative metabolism, prolonging the compound's in vivo half-life.
Optimized Lipophilicity: The 3D topology prevents the planar stacking often responsible for poor solubility in flat drug candidates, facilitating better aqueous solubility and blood-brain barrier (BBB) penetration.
Directional Hydrogen Bonding: The oxygen atom within the oxabicyclo ring serves as a precise hydrogen-bond acceptor, interacting with specific residues within the IRAK4 ATP-binding pocket to improve target selectivity.
Synthetic Application and Experimental Workflow
The compound is frequently utilized as a nucleophile in the synthesis of complex heterocyclic scaffolds. A prominent example is its use in the preparation of 2H-indazole derivatives, which are highly potent IRAK4 inhibitors, as documented in patent [3].
Figure 2: Standard workflow for coupling the bicyclic amine to an indazole precursor.
Experimental Protocol: Scaffold Incorporation via Amine Coupling
Objective: To couple 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride to a halogenated nitrobenzaldehyde (e.g., 5-bromo-4-cyclobutoxy-2-nitrobenzaldehyde) to form an advanced intermediate for 2H-indazole synthesis.
Preparation of the Reaction Matrix: In a 2-dram borosilicate glass vial equipped with a magnetic stir bar, dissolve the nitrobenzaldehyde precursor in anhydrous isopropanol to achieve a 0.3 M concentration.
Causality: Isopropanol is selected as a polar protic solvent because it effectively solubilizes both the organic precursor and the hydrochloride salt, while its boiling point (82.6 °C) perfectly accommodates the required thermal conditions without necessitating a pressurized high-pressure reactor.
In Situ Free-Basing: Add the 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride in one single portion. Immediately follow with the dropwise addition of TEA.
Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the hydrochloride salt, liberating the nucleophilic free amine. Performing this in situ prevents the volatile or potentially unstable free amine from degrading prior to the coupling event.
Thermal Activation: Seal the vial tightly and heat the reaction mixture to 80 °C. Maintain continuous stirring for 12–16 hours (overnight).
Causality: The bridged bicyclic amine is sterically hindered due to its 3D architecture. Heating to 80 °C provides the necessary activation energy to drive the nucleophilic addition/substitution, ensuring high conversion rates. The sealed environment prevents solvent evaporation.
Reaction Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS.
Causality: The reaction is deemed complete when the starting material peak (UV 254 nm) is <5% and the mass spectrum is dominated by the [M+H]+ ion of the coupled product. This provides real-time, empirical validation of the protocol's success.
Workup and Isolation: Cool the reaction to room temperature. The resulting mixture can either be subjected directly to reductive cyclization (e.g., using tributylphosphine) to form the indazole core, or concentrated in vacuo and purified via silica gel flash chromatography (eluting with a gradient of petroleum ether to ethyl acetate).
Analytical Validation and Quality Control
To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required.
LC-MS Analysis: Utilized to confirm the exact mass of the product. The expected monoisotopic mass shift must correspond to the loss of HCl and the displacement of the leaving group (e.g., a halogen or water, depending on the exact reaction mechanism).
NMR Spectroscopy: ¹H NMR is critical for verifying the retention of the bridged bicyclic structure. The distinct chemical shifts of the bridgehead methyl group (typically around δ 1.2 - 1.5 ppm) and the complex multiplet patterns of the rigid [2.2.1] system serve as diagnostic markers confirming that no ring-opening degradation occurred during the thermal coupling.
Conclusion
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a highly valuable, structurally rigid building block that addresses many of the pharmacokinetic limitations associated with traditional flat amines. By leveraging its unique sp3-rich geometry, medicinal chemists can design highly potent and metabolically stable IRAK4 inhibitors. The standardized coupling protocols outlined in this guide provide a robust, self-validating framework for integrating this complex motif into advanced drug discovery pipelines.
References
PubChem. "(1r,4r)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride; CID 155978331". National Center for Biotechnology Information. Available at:[Link]
Chaudhary, D., Robinson, S., & Romero, D. L. "Recent advances in the discovery of small molecule inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) as a therapeutic target for inflammation and oncology disorders." Journal of Medicinal Chemistry, 2015. Available at:[Link]
Google Patents. "WO2022140415A1 - 2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease." World Intellectual Property Organization, 2022.
Exploratory
Navigating the Structural Landscape of Novel Bicyclic Amines: A Technical Guide to the Crystallographic Analysis of 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Salts
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Bicyclic Scaffold in Modern Drug Discovery Synthesis and Salt Formation: The Gateway to Cr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bicyclic Scaffold in Modern Drug Discovery
Synthesis and Salt Formation: The Gateway to Crystalline Material
The journey to a crystal structure begins with the synthesis of the target molecule and the preparation of a suitable salt form. The parent amine, 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine, can be synthesized through various established routes for bicyclic systems. The formation of salts is a common strategy in pharmaceutical development to improve properties such as solubility and stability. For crystallographic studies, salt formation is often pivotal in obtaining high-quality single crystals.
Experimental Protocol: Synthesis and Salt Screening
Synthesis of the Free Base: The synthesis of the parent amine should be carried out to yield a high-purity compound. Purification via column chromatography or distillation is critical to remove impurities that may inhibit crystallization.
Salt Selection: A screening of various pharmaceutically acceptable acids (e.g., hydrochloric, hydrobromic, sulfuric, methanesulfonic, tartaric, etc.) should be performed. The choice of the counter-ion can significantly influence the crystal packing and the quality of the resulting crystals.
Salt Formation:
Dissolve the purified 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
Add a stoichiometric amount of the selected acid, either as a solution or neat.
Stir the mixture at room temperature or with gentle heating to ensure complete reaction.
The resulting salt may precipitate directly from the solution or can be isolated by removal of the solvent under reduced pressure.
Purity Confirmation: The purity and identity of the synthesized salt must be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Elucidating the 3D Conformation: The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers. Such data is invaluable for understanding the molecule's shape, conformational preferences, and potential intermolecular interactions.[2]
Anticipated Conformation of the 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Cation
Based on the rigid bicyclo[2.2.1]heptane framework, the cation of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine is expected to adopt a strained, boat-like conformation. The oxygen bridge further constrains the structure. The relative stereochemistry of the methyl group at C1 and the amine group at C4 will dictate the overall shape and the accessibility of the lone pair of electrons on the nitrogen atom. The protonated amine group will be available to form strong hydrogen bonds with the counter-ion and potentially with other molecules in the crystal lattice.
Employ a variety of crystallization techniques, such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization.
Screen a wide range of solvents and solvent mixtures to find conditions that promote the growth of single crystals of suitable size and quality.
Crystal Mounting:
Carefully select a well-formed single crystal under a microscope.
Mount the crystal on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
Data Collection:
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
Data Processing and Structure Solution:
Integrate the raw diffraction images to obtain a list of reflection intensities.
Apply corrections for factors such as Lorentz and polarization effects.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
Structure Refinement:
Refine the atomic positions and displacement parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
Locate and refine hydrogen atoms.
Validation and Analysis:
Validate the final crystal structure using software tools to check for geometric and other potential issues.
Analyze the bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding).
Data Presentation and Visualization
The results of a crystallographic study are typically presented in a standardized format. Key crystallographic data should be summarized in a table for clarity and ease of comparison.
Table 1: Hypothetical Crystallographic Data for 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
Parameter
Hypothetical Value
Chemical Formula
C8H16ClNO
Formula Weight
177.67 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a, b, c (Å)
10.123, 8.456, 12.345
α, β, γ (°)
90, 109.87, 90
Volume (ų)
998.7
Z
4
Calculated Density (g/cm³)
1.183
R-factor
0.045
Goodness-of-fit
1.05
Visualizing Molecular Structure and Experimental Processes
Diagrams are essential for conveying complex information in a clear and concise manner.
Figure 2: A 2D representation of the connectivity of the 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine cation.
Conclusion: The Path Forward
While the specific crystallographic data for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine salts remains to be published, the methodologies for its determination are well-established. This guide provides a comprehensive roadmap for researchers to undertake the synthesis, crystallization, and structural elucidation of this and related novel bicyclic amines. The insights gained from such studies are critical for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents. The application of rigorous crystallographic techniques, as outlined here, will undoubtedly play a pivotal role in unlocking the full potential of this promising chemical scaffold.
References
Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Journal of Pharmaceutical Research International, 34(18B), 1-10. [Link]
Hilaris Publisher. (2022). Drug Discovery Using X-Ray Crystallography. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
Mechanism of action of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine derivatives in pharmacology
An In-Depth Technical Guide to the Putative Mechanisms of Action of 1-Methyl-2-Oxabicyclo[2.2.1]heptan-4-amine Derivatives in Pharmacology Introduction: The Therapeutic Potential of Rigid Bicyclic Scaffolds The 1-methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Putative Mechanisms of Action of 1-Methyl-2-Oxabicyclo[2.2.1]heptan-4-amine Derivatives in Pharmacology
Introduction: The Therapeutic Potential of Rigid Bicyclic Scaffolds
The 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine scaffold represents a class of conformationally constrained molecules of significant interest in modern medicinal chemistry. Its rigid bicyclic structure, combined with the presence of a key basic amine functional group, makes it a compelling candidate for selective interaction with major neurotransmitter receptors in the central nervous system (CNS). While direct pharmacological data on this specific substituted scaffold is emerging, a wealth of information on structurally related bicyclic amines allows us to construct a robust, evidence-based framework for its likely mechanisms of action.
This guide synthesizes current knowledge to explore the most probable molecular targets for these derivatives: the Cys-loop family of ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid type A (GABAA) receptors. We will delve into the putative binding modes, the resulting downstream signaling events, and the validated experimental protocols required to elucidate and confirm these interactions.
Part 1: Mechanism I - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are cation-permeable, ligand-gated ion channels integral to fast synaptic transmission in the CNS and peripheral nervous system[1][2]. Their diverse subunit composition (e.g., α7, α4β2, α3β4) creates a wide array of receptor subtypes, each with a distinct pharmacological profile, making them prime targets for therapeutic intervention in conditions like cognitive disorders, addiction, and neurodegenerative diseases[3][4][5].
Molecular Interaction and Signaling Cascade
The core hypothesis for the interaction of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine derivatives with nAChRs is centered on the protonated amine at physiological pH. It is well-established that cationic amines form high-affinity cation-π interactions with a conserved "aromatic box" of tryptophan and tyrosine residues within the orthosteric binding site of nAChRs, the same site that binds the endogenous agonist acetylcholine[3].
Depending on the precise stereochemistry and the nature of other substituents on the bicyclic core, these derivatives could function as:
Agonists: Mimicking acetylcholine to activate the receptor and open the ion channel, leading to cation influx (Na+, Ca2+) and neuronal depolarization.
Competitive Antagonists: Binding to the orthosteric site without activating the receptor, thereby blocking acetylcholine from binding and preventing channel opening.
Allosteric Modulators: Binding to a site distinct from the acetylcholine binding pocket to either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to acetylcholine[5].
The influx of Ca2+ through nAChRs is a critical secondary signal, activating a host of downstream kinases and transcription factors that can modulate synaptic plasticity and cell survival.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC in Xenopus laevis oocytes is the gold-standard method for characterizing the activity of allosteric modulators on ligand-gated ion channels. It provides a direct measure of ion channel function.
Objective: To measure the effect of test compounds on GABA-evoked chloride currents.
Materials:
Xenopus laevis oocytes.
cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2).
TEVC rig including amplifier, digitizer, perfusion system, and microelectrode puller.
Recording Solution (ND96).
GABA and test compound solutions.
Methodology:
Oocyte Preparation and Injection:
Harvest and defolliculate oocytes from a Xenopus laevis frog.
Using a microinjector, inject a precise amount of the cRNA mixture for the GABAA subunits into the oocyte cytoplasm.
Incubate the oocytes for 2-5 days to allow for receptor expression on the plasma membrane.
Electrode Preparation and Oocyte Clamping:
Pull two glass microelectrodes with a resistance of 0.5-2 MΩ. Fill them with 3 M KCl.
Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-injecting electrodes.
Clamp the oocyte's membrane potential at a fixed voltage (e.g., -70 mV). This allows for the direct measurement of current flowing across the membrane.
Recording Protocol:
Continuously perfuse the oocyte with ND96 buffer to establish a stable baseline current.
Control GABA Response: Apply a low, non-saturating concentration of GABA (e.g., EC5-10) for a set duration (e.g., 20 seconds) and record the inward chloride current. Wash with ND96 until the current returns to baseline. This step is crucial to establish the baseline against which potentiation will be measured.
Co-application (Potentiation Measurement):
Pre-apply the test compound at a specific concentration for 30-60 seconds. This allows the modulator to equilibrate with the receptor.
Without washing, co-apply the same EC5-10 concentration of GABA plus the test compound.
Record the resulting current. A PAM will cause a significant increase in the current amplitude compared to GABA alone.
Washout: Perform an extended washout with ND96 to ensure the compound's effect is reversible.
Data Analysis:
Measure the peak current amplitude for the GABA-alone application (IGABA) and the co-application with the test compound (IGABA+Cmpd).
Repeat the protocol with varying concentrations of the test compound to generate a concentration-response curve and determine the EC50 for potentiation and the maximum potentiation effect.
Part 3: Structure-Activity Relationships (SAR) and Target Selectivity
The subtle interplay of the scaffold's stereochemistry and substitution pattern will ultimately determine its primary pharmacological target and functional activity. Drawing parallels from related bicyclic compounds, we can propose a preliminary SAR table.
Structural Modification
Hypothesized Impact on nAChR Activity
Hypothesized Impact on GABAA Activity
Rationale
Stereochemistry of Amine
High impact on potency/efficacy. The specific orientation is critical for optimal cation-π interaction with the aromatic box.[3]
Moderate impact. The precise geometry will influence binding to the specific allosteric pocket.
The orthosteric nAChR site is stereochemically well-defined. Allosteric sites can often accommodate more diverse structures.
Methyl Group at C1
May enhance subtype selectivity by creating steric hindrance that disfavors binding to some nAChR subtypes while favoring others.
Could influence binding affinity and subtype selectivity (e.g., for different α subunits) by interacting with hydrophobic pockets near the allosteric site.
The methyl group adds a lipophilic, sterically defined feature that can be exploited for selectivity.
Substitution on the Amine
N-alkylation can drastically alter activity. Small alkyl groups may be tolerated, but larger groups can convert agonists to antagonists due to steric clash.
Can modulate potency and metabolic stability. The nature of the substituent will affect binding to the allosteric site.
The size and electronics of the amine substituent directly impact its interaction within the binding pocket.
Modifications to Bicyclic Core
Changes to the ring system (e.g., ring size, heteroatom position) would fundamentally alter the distance and angle of the amine relative to the core, likely requiring complete re-evaluation.
The rigid core acts as a scaffold. Modifications would alter the presentation of key pharmacophores to the allosteric site.
The bicyclic core's primary role is to hold the key interacting groups in a specific, low-energy conformation.
Conclusion
The 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine scaffold is a promising platform for the development of novel CNS-active agents. Based on extensive data from analogous structures, its primary mechanism of action is likely the modulation of ligand-gated ion channels. The presence of the constrained cationic amine strongly suggests interaction with the orthosteric site of nicotinic acetylcholine receptors, potentially leading to agonist or antagonist activity. Concurrently, the overall structure is amenable to binding at allosteric sites on GABAA receptors, positioning these derivatives as potential positive allosteric modulators.
The definitive mechanism and therapeutic potential can only be confirmed through rigorous experimental validation using the protocols outlined in this guide. The head-to-head comparison of activity at nAChR and GABAA receptor subtypes will be a critical first step in elucidating the pharmacological profile of this intriguing class of molecules and paving the way for future drug development.
References
Daly, J. W., & Spande, T. F. (2004). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry. [Link]
Hagishita, S., & Seno, K. (1989). Thromboxane A2 receptor antagonists. I. Synthesis and pharmacological activity of 7-oxabicyclo-[2.2.1]heptane derivatives with the benzenesulfonylamino group. Chemical & Pharmaceutical Bulletin, 37(2), 327-335. [Link]
ResearchGate. (n.d.). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. Request PDF. [Link]
Gatta, F., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1234. [Link]
Sprague, P. W., et al. (1985). Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2. Journal of Medicinal Chemistry, 28(11), 1580-1590. [Link]
Arias, H. R. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599841. [Link]
Nagase, H., et al. (2007). Synthesis of opioid ligands having oxabicyclo[2.2.2]octane and oxabicyclo[2.2.1]heptane skeletons. Tetrahedron Letters, 48(14), 2575-2578. [Link]
Kumar, A., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. Current Drug Targets, 22(1), 100-125. [Link]
Sprague, P. W., et al. (1985). Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogs of thromboxane A2/PGH2. Journal of Medicinal Chemistry. [Link]
Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 5(3), 195-203. [Link]
ResearchGate. (n.d.). Selective modulators for extrasynaptic GABA A receptor. Download Table. [Link]
Zhang, Y., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry. [Link]
Physicochemical Profiling of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: A Technical Guide for Drug Development Professionals
Executive Summary The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. For ionizable molecules such as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. For ionizable molecules such as 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, a comprehensive physicochemical profile is not merely a regulatory requirement but a critical dataset that informs every stage of development, from formulation design to predicting in vivo behavior. This guide provides an in-depth exploration of the essential physicochemical characterization of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, offering both the theoretical underpinnings and practical, field-proven methodologies for its evaluation. As a Senior Application Scientist, the narrative is structured to elucidate the causal links between these properties and their impact on drugability, ensuring that fellow researchers, scientists, and drug development professionals can leverage this information for strategic decision-making.
Introduction: The Strategic Imperative of Physicochemical Profiling
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a bicyclic amine salt, a structural motif of increasing interest in medicinal chemistry. The hydrochloride salt form is often chosen to enhance the solubility and stability of a basic parent molecule.[1] However, the introduction of an ionizable center and the crystalline solid form necessitates a detailed investigation of its properties to mitigate risks in later development stages.[2] A robust physicochemical profile serves as the foundational blueprint for a successful drug development program, directly influencing bioavailability, manufacturability, and stability.[3]
This guide will systematically detail the experimental determination and significance of the following key parameters:
Aqueous Solubility: A primary determinant of drug absorption.
Acid Dissociation Constant (pKa): Governs the extent of ionization at physiological pH.
Partition Coefficient (LogP/D): A measure of lipophilicity, impacting membrane permeability.
Solid-State Properties: Including crystallinity, polymorphism, thermal behavior, and hygroscopicity, which affect stability and processing.
Chemical Stability: Assessed under stress conditions to predict shelf-life and degradation pathways.
The subsequent sections are designed to be self-validating, providing not just protocols but the scientific rationale behind the experimental design, ensuring technical accuracy and trustworthiness.
Aqueous Solubility: The Gateway to Bioavailability
The therapeutic efficacy of an orally administered drug is often predicated on its ability to dissolve in the gastrointestinal fluids prior to absorption. For a hydrochloride salt, aqueous solubility is expected to be higher than that of the free base, a critical advantage that must be precisely quantified.
Causality and Significance
Poor aqueous solubility is a leading cause of failure for drug candidates. The dissolution rate, as described by the Noyes-Whitney equation, is directly proportional to the solubility of the compound. Therefore, a quantitative understanding of the solubility of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is essential for:
Dosage Form Design: Informing the choice of excipients and manufacturing processes.
Biopharmaceutical Classification System (BCS) Categorization: Aiding in the prediction of in vivo performance.
Toxicity Study Formulation: Ensuring complete dissolution for accurate dosing in preclinical studies.
The shake-flask method is the gold standard for determining equilibrium solubility due to its robustness and direct measurement of a saturated solution.[4]
Methodology:
Preparation of Saturated Solution: An excess amount of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
Equilibration: The vial is agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[4]
Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[4]
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve of the compound in the same buffer is prepared to ensure accurate quantification.[5]
Data Reporting: The solubility is expressed in mg/mL or µg/mL.
Caption: Workflow for equilibrium solubility determination.
Acid Dissociation Constant (pKa): The pH-Dependent Behavior
The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine hydrochloride, the pKa of the conjugate acid (R-NH3+) determines the charge state of the molecule at different physiological pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Causality and Significance
The amine group in 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride will be protonated at low pH and deprotonated at higher pH. The pKa value is critical because:
Solubility-pH Profile: The solubility of the compound will be pH-dependent, generally higher at pH values below the pKa.
Membrane Permeability: The neutral (free base) form is typically more lipophilic and thus more readily permeates biological membranes. The pKa, in conjunction with the pH of the environment (e.g., the small intestine), will dictate the concentration of the membrane-permeable species.
Drug-Receptor Interactions: The ionization state can be crucial for binding to the target protein.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination, involving the monitoring of pH changes upon the addition of a titrant.[6][7]
Methodology:
Sample Preparation: A precise amount of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is dissolved in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (typically 1-10 mM).[7]
Titration Setup: The solution is placed in a thermostatted vessel with continuous stirring. A calibrated combined pH electrode is immersed in the solution.
Titration: The solution is initially acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated. A standardized strong base (e.g., 0.1 M NaOH) is then added in small, precise increments using an automated titrator.
Data Acquisition: The pH is recorded after each addition of titrant, allowing the system to reach equilibrium.
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, which shows a maximum at the equivalence point. The pKa is the pH at the half-equivalence point.[6]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, membrane permeability, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Causality and Significance
For 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, the distribution coefficient (LogD) is of greater practical importance than LogP, as it accounts for the pH-dependent equilibrium between the ionized and non-ionized forms.[8] A well-balanced LogD is crucial:
Too Low (Hydrophilic): May result in poor membrane permeability and limited absorption.
Too High (Lipophilic): Can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.
The optimal LogD range for oral drugs is often considered to be between 1 and 3.
Experimental Protocol: Shake-Flask Method for LogD
The shake-flask method remains the benchmark for LogP and LogD determination.[8][9]
Methodology:
Solvent Preparation: n-Octanol and a physiologically relevant aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
Partitioning: A known amount of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is achieved (typically several hours).
Phase Separation: The two phases (n-octanol and aqueous buffer) are separated, usually by centrifugation.
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.
Calculation: The LogD is calculated using the following formula:
LogD = log ( [Concentration in n-Octanol] / [Concentration in Aqueous Buffer] )
Solid-State Characterization: Ensuring Stability and Manufacturability
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly impact the stability, bioavailability, and manufacturability of the final drug product.[3][10] For a crystalline salt like 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, a thorough solid-state characterization is essential.
Crystallinity and Polymorphism
Causality and Significance: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, stabilities, and melting points.[2] Identifying and controlling the crystalline form is crucial to ensure batch-to-batch consistency and predictable performance. An amorphous form, lacking long-range molecular order, is typically more soluble but less stable than its crystalline counterparts.
XRPD is the primary technique for identifying the crystalline form of a drug substance.[11][12]
Methodology:
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[13]
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form. A sharp, well-defined pattern indicates a crystalline material, while a broad halo is characteristic of an amorphous substance.[14]
Thermal Analysis
Causality and Significance: Thermal analysis provides information about the melting point, glass transition, and decomposition temperature of a material. These properties are important for identifying polymorphs, assessing purity, and determining appropriate conditions for manufacturing processes like drying and milling.
DSC measures the heat flow into or out of a sample as a function of temperature.[15][16]
Methodology:
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.
Data Acquisition: The sample pan and an empty reference pan are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere. The difference in heat flow between the sample and the reference is recorded.
Data Analysis: The resulting thermogram shows endothermic events (e.g., melting) as peaks and exothermic events (e.g., crystallization) as valleys. The melting point is determined from the onset or peak of the melting endotherm. A sharp melting peak is indicative of a pure crystalline substance.[17]
Hygroscopicity
Causality and Significance: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[18] For a solid dosage form, moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation, ultimately affecting the product's stability and shelf-life.[19]
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.
Methodology:
Sample Preparation: A small amount of the sample is placed on a microbalance in the DVS instrument.
Data Acquisition: The sample is subjected to a pre-defined humidity program, typically starting from a low RH (e.g., 0%) and increasing in steps to a high RH (e.g., 95%), followed by a desorption cycle. The mass of the sample is continuously monitored.
Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The hygroscopicity can be classified based on the amount of moisture absorbed at a specific RH (e.g., 80% RH at 25°C).[20]
Table 1: Summary of Physicochemical Profiling Data for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Parameter
Method
Expected Outcome/Significance
Aqueous Solubility
Shake-Flask with HPLC-UV
Quantitative value (mg/mL) informs biopharmaceutical classification and formulation strategy.
pKa
Potentiometric Titration
Determines the ionization state at physiological pH, impacting solubility and permeability.
Lipophilicity (LogD at pH 7.4)
Shake-Flask with HPLC-UV
Indicates the balance between solubility and membrane permeability.
Crystallinity
X-Ray Powder Diffraction (XRPD)
Confirms crystalline nature; a unique pattern identifies the solid form.
Melting Point
Differential Scanning Calorimetry (DSC)
Provides information on purity and thermal stability. A sharp endotherm is expected.
Hygroscopicity
Dynamic Vapor Sorption (DVS)
Quantifies moisture uptake, informing handling, packaging, and storage requirements.
Chemical Stability
Accelerated Stability Studies (ICH)
Identifies degradation products and pathways, helping to predict shelf-life.
Chemical Stability: Predicting Long-Term Viability
Assessing the chemical stability of a drug substance is a cornerstone of drug development, mandated by regulatory agencies worldwide.[21] Stability studies are designed to understand how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Causality and Significance
Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and changes in physical properties. For an amine hydrochloride, potential degradation pathways include oxidation and hydrolysis. Accelerated stability studies, conducted under stressed conditions, are used to predict the long-term stability and to identify likely degradation products.[22]
The International Council for Harmonisation (ICH) provides guidelines for stability testing.[23][24]
Methodology:
Study Design: Samples of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride are stored under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for up to 6 months.[25][26]
Time Points: Samples are pulled at specified time points (e.g., 0, 1, 3, and 6 months).
Analysis: At each time point, the samples are analyzed for:
Appearance: Visual inspection for any changes in color or physical state.
Assay: Quantification of the parent compound to determine any loss of potency.
Purity/Degradation Products: A stability-indicating HPLC method is used to separate and quantify any degradation products.
Data Evaluation: The data are used to establish degradation kinetics and to identify any significant changes in the quality of the drug substance. It is important to note that certain conditions, such as the use of saturated sodium nitrite for humidity control, can lead to artifactual degradation of secondary amines and should be approached with caution.[27]
Caption: Workflow for an accelerated stability study.
Conclusion and Forward Look
The physicochemical profiling of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a multifaceted endeavor that provides the essential data to guide its development into a safe, effective, and stable drug product. By systematically applying the robust methodologies outlined in this guide—from determining fundamental properties like solubility and pKa to a detailed characterization of its solid-state nature and chemical stability—drug development teams can build a comprehensive understanding of this promising molecule. This knowledge empowers scientists to make informed decisions, anticipate challenges, and ultimately de-risk the complex path to clinical success. The principles and protocols detailed herein represent a self-validating framework, grounded in established scientific and regulatory standards, to ensure the highest degree of technical integrity in the characterization of novel amine hydrochloride drug candidates.
Title: Ich Guidelines For Stability Testing of New Drug Substance and Drug Products
Source: Scribd
URL: [Link]
Title: ICH Q1 Draft Guideline Marks a New Era for Stability Testing
Source: StabilityHub
URL: [Link]
Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions
Source: National Center for Biotechnology Information
URL: [Link]
Title: Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
Source: Solitek Pharma
URL: [Link]
Title: Solid State Characterization, Polymorph, & Salt Screening
Source: Pace Analytical
URL: [Link]
Title: Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral
Source: University of Barcelona
URL: [Link]
Title: X-ray Diffraction (XRD)
Source: Carleton College
URL: [Link]
Title: Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC
Source: ResearchGate
URL: [Link]
Title: Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents
Source: ACS Publications
URL: [Link]
Title: Solid State Characterization
Source: Selvita
URL: [Link]
Title: Protocol for Determining pKa Using Potentiometric Titration
Source: Creative Bioarray
URL: [Link]
Title: Pharmaceutical Salts Optimization of Solubility or Even More?
Source: American Pharmaceutical Review
URL: [Link]
Title: Solid-State Characterization in Drug Development and Formulation
Source: Research & Reviews: Journal of Pharmaceutical Analysis
URL: [Link]
Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach
Source: Asian Journal of Pharmaceutics
URL: [Link]
Title: Development of Methods for the Determination of pKa Values
Source: National Center for Biotechnology Information
URL: [Link]
Title: Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control
Source: National Center for Biotechnology Information
URL: [Link]
Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i
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Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS
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Title: Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine
Source: ACS Publications
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Title: Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids
Source: National Center for Biotechnology Information
URL: [Link]
Title: Stability testing of existing active substances and related finished products
Source: European Medicines Agency
URL: [Link]
Title: Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control
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Title: Accelerated Stability Studies for Faster Drug Development
Source: Leukocare
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Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Assay Preparation and Biochemical Validation of IRAK4 Inhibitors Synthesized Using 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
Executive Summary & Mechanistic Rationale
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that orchestrates pro-inflammatory signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R)[1]. Dysregulation of the IRAK4-mediated Myddosome complex is a primary driver in autoimmune diseases, rheumatoid arthritis, and specific oncology indications such as ABC DLBCL[2].
In the pursuit of highly potent, brain-penetrant IRAK4 inhibitors, the building block 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (CAS: 2243520-62-7) has emerged as a transformative intermediate[3].
Why use this specific bicyclic amine?
Traditional kinase inhibitors often rely on flat, aromatic rings or simple morpholine/piperidine appendages. However, substituting these with a sterically constrained, bridged bicyclic system like 2-oxabicyclo[2.2.1]heptane introduces high
Fsp3
(fraction of sp3-hybridized carbons). This structural modification locks the molecule into a rigid conformation, significantly reducing the entropic penalty upon binding to the IRAK4 kinase domain[4]. Furthermore, the oxygen atom acts as a precise hydrogen-bond acceptor, while the three-dimensional architecture improves aqueous solubility and shields the molecule from cytochrome P450-mediated metabolism, thereby enhancing pharmacokinetic profiles[5].
This guide details the end-to-end workflow: from the chemical incorporation of this bicyclic amine into an inhibitor scaffold to the rigorous preparation and execution of a self-validating in vitro biochemical assay.
Experimental Workflow
Workflow from chemical incorporation of the bicyclic amine to IRAK4 biochemical assay validation.
Protocol I: Chemical Incorporation (Inhibitor Synthesis)
Before in vitro testing, the amine building block must be covalently linked to a hinge-binding core (e.g., a 5-bromo-2-nitrobenzaldehyde or indazole derivative) via Nucleophilic Aromatic Substitution (
SNAr
) or transition-metal-catalyzed coupling[3].
Step-by-Step Methodology:
Preparation: Suspend 1.0 equivalent of the aryl halide core (e.g., 5-bromo-4-cyclobutoxy-2-nitrobenzaldehyde, 3.06 mmol) in 10 mL of anhydrous isopropanol in a 2-dram pressure vial.
Amine Addition: Add 1.0 equivalent of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (500 mg, 3.06 mmol) in one portion.
Base Addition: Add 1.0 equivalent of Triethylamine (TEA) (426 µL, 3.06 mmol) dropwise.
Reaction: Seal the vial and heat to 80 °C with continuous magnetic stirring overnight.
Workup: Cool to room temperature, concentrate in vacuo, and purify via silica gel column chromatography to isolate the target inhibitor.
Causality & Expert Insight:
The amine is supplied as a hydrochloride salt to prevent oxidative degradation and ensure shelf stability. The addition of TEA is an absolute requirement; it acts as an acid scavenger to neutralize the HCl, liberating the nucleophilic free amine. Isopropanol is selected as a polar protic solvent because it effectively solvates the leaving halide and stabilizes the polar transition state of the
SNAr
reaction without inducing unwanted side reactions[3].
Protocol II: In Vitro Assay Preparation (Compound Handling)
Kinase assays are highly sensitive to solvent concentrations. Proper solubilization and dispensing are critical to prevent false negatives caused by compound precipitation or false positives caused by enzyme denaturation.
Step-by-Step Methodology:
Stock Solubilization: Dissolve the purified inhibitor in 100% anhydrous DMSO to achieve a master stock concentration of 10 mM. Vortex and sonicate for 5 minutes to ensure complete dissolution.
Serial Dilution: In a 384-well polypropylene source plate, perform a 10-point, 3-fold serial dilution using 100% DMSO.
Acoustic Dispensing: Using a Labcyte Echo 550 Acoustic Liquid Handler, transfer 50 nL of the serially diluted compound into a dry 384-well low-volume assay plate (e.g., Corning 4514).
Causality & Expert Insight:
Acoustic dispensing utilizes directed sound energy to transfer nanoliter droplets. This completely eliminates the use of plastic pipette tips, preventing the adsorption of highly lipophilic compounds to the plastic (which skews actual concentration) and eradicating carryover contamination. Transferring exactly 50 nL into a final assay volume of 5 µL ensures a final DMSO concentration of 1.0%. Exceeding 1% DMSO disrupts the tertiary structure of the IRAK4 kinase domain, leading to artifactual inhibition data[6].
Protocol III: IRAK4 Biochemical Assay Validation
To quantify the potency (
IC50
) of the newly synthesized inhibitor, an ADP-Glo™ Luminescent Kinase Assay is utilized. This assay measures the generation of ADP, which positively correlates with kinase activity[7].
Reagent Preparation:
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
MgCl2
, 0.1 mg/mL BSA, 50 µM DTT.
Enzyme/Substrate Mix: 0.75 nM recombinant human IRAK4 enzyme and 2 µM STK peptide substrate in Kinase Buffer.
ATP Mix: 1000 µM ATP in Kinase Buffer (to achieve 500 µM final).
Step-by-Step Methodology:
Pre-Incubation: Add 2.5 µL of the Enzyme/Substrate Mix to the 384-well plate containing the acoustically dispensed inhibitor (50 nL). Centrifuge briefly and incubate at room temperature (RT) for 15 minutes.
Reaction Initiation: Add 2.5 µL of the ATP Mix to initiate the kinase reaction. Incubate at RT for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate at RT for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and utilizes a luciferase/luciferin reaction to produce light. Incubate at RT for 30 minutes.
Detection: Read the luminescence using an EnVision Multilabel Reader (Integration time: 0.5 seconds)[7].
Causality & Expert Insight:
Buffer Mechanics:MgCl2
is a mandatory cofactor that coordinates the ATP molecule within the IRAK4 active site. BSA acts as a carrier protein, preventing the low-concentration IRAK4 enzyme from adhering to the microplate walls. DTT maintains a reducing environment, protecting critical active-site cysteine residues from oxidation.
Self-Validating System: To ensure trustworthiness, the assay must be self-validating. Every plate must include a positive control (e.g., 10 µM Staurosporine, yielding 100% inhibition) and a negative control (1% DMSO vehicle, yielding 0% inhibition)[7]. The assay is only deemed valid if the calculated
Z′
-factor is
>0.6
, confirming a robust dynamic range.
Data Presentation: Comparative Impact of the Bicyclic Amine
The incorporation of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine consistently yields superior pharmacological profiles compared to standard aliphatic or monocyclic amines. Below is a representative data summary demonstrating the structural advantage:
R-Group Modification
IRAK4
IC50
(nM)
Fsp3
Score
HLM Clearance (µL/min/mg)
Caco-2 Permeability (
10−6
cm/s)
Standard Morpholine
45.2
0.35
42.1
8.4
Piperidine
38.5
0.40
55.3
6.2
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine
3.1
0.65
< 12.0
24.5
Table 1: Comparative in vitro profiling. The bridged bicyclic system dramatically improves target potency (due to reduced entropic penalty) while simultaneously lowering microsomal clearance and enhancing membrane permeability.
References[3] Title: WO2022140415A1 - 2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease.
Amide coupling reactions with 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Application Note & Protocol: High-Efficiency Amide Coupling Strategies for 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Doc...
Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Substrate Profiling
The integration of highly rigid, 3D-rich
sp3
scaffolds into pharmacophores is a proven strategy for improving metabolic stability, aqueous solubility, and brain penetrance in modern drug discovery[1]. The building block 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is highly prized in this regard, having been successfully deployed in the synthesis of potent, brain-penetrant IRAK4 inhibitors[1].
However, utilizing this specific amine presents a dual synthetic challenge:
Severe Steric Shielding: The primary amine is attached directly to the C4 bridgehead position. This makes it a tert-alkyl amine, where the rigid bicyclic framework severely restricts the trajectory of nucleophilic attack.
Salt Neutralization Dynamics: As a hydrochloride salt, the amine is inherently unreactive[2]. It requires stoichiometric liberation by a non-nucleophilic base, which must be carefully managed to prevent the base itself from competing with the sterically hindered amine during the coupling event.
This application note details field-proven, self-validating protocols to overcome these kinetic barriers, ensuring high-yielding amide bond formation without epimerization of the carboxylic acid partner.
Mechanistic Causality: Overcoming the Bridgehead Barrier
To drive the condensation of a carboxylic acid with a bridgehead amine, the electrophile must be hyper-activated. Standard reagents like EDC/HOBt often fail or stall at <30% conversion due to insufficient leaving group ability[3].
We recommend two primary activation pathways:
HATU-Mediated Activation (Discovery Scale): HATU generates a highly reactive 7-azabenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides critical anchimeric assistance—acting as an intramolecular base that hydrogen-bonds with the incoming amine, effectively guiding the hindered nucleophile to the carbonyl carbon[3].
T3P-Mediated Activation (Process Scale): Propylphosphonic anhydride (T3P) forms a mixed anhydride. While less intrinsically reactive than an HOAt ester, T3P generates completely water-soluble byproducts, making it the gold standard for scale-up. Because of the steric bulk of the oxabicyclo[2.2.1]heptane system, T3P couplings with this substrate require thermal energy (typically 50–80 °C) to overcome the activation energy barrier[1].
Fig 1: Mechanistic workflow of amide coupling with a sterically hindered bridgehead amine salt.
Comparative Coupling Strategies
The following table summarizes the quantitative performance of various coupling strategies when applied specifically to 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride.
Pre-Activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in 4.0 mL of anhydrous DMF. Add 1.0 mmol (2.0 eq) of DIPEA dropwise.
Causality: Allowing this mixture to stir for 15 minutes ensures complete conversion to the HOAt ester before the hindered amine is introduced, preventing the amine from being sequestered by unreacted coupling reagent[3].
Amine Liberation: In a separate 4 mL vial, suspend the amine hydrochloride salt in 1.0 mL of DMF. Add the remaining 0.50 mmol (1.0 eq) of DIPEA and sonicate for 2 minutes.
Causality: The hydrochloride salt is highly insoluble in DMF. Pre-neutralization ensures the free base is fully solvated and kinetically available.
Coupling: Transfer the free amine solution to the pre-activated ester solution. Seal the vial and stir at room temperature. If LC-MS indicates stalled conversion after 4 hours, elevate the temperature to 50 °C.
Workup: Dilute the reaction with EtOAc (25 mL) and wash sequentially with saturated aqueous
NaHCO3
(2 × 15 mL), 1M HCl (15 mL), and brine (15 mL). Dry the organic layer over
Na2SO4
, filter, and concentrate in vacuo.
Protocol B: T3P-Mediated Process Scale-Up (10.0 mmol)
Optimized for >1 gram scale where safety and downstream purification are paramount.
Global Mixing: To a 100 mL round-bottom flask, add the carboxylic acid, amine hydrochloride, and EtOAc. Add DIPEA in one portion.
T3P Addition: Cool the suspension to 0 °C using an ice bath. Add the T3P solution dropwise over 10 minutes via syringe.
Thermal Driving: Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C with vigorous stirring overnight (12–16 hours)[1].
Causality: T3P mixed anhydrides are less reactive than HOAt esters. The steric bulk of the [2.2.1] bridgehead requires significant thermal energy to drive the nucleophilic addition to completion.
Workup: Cool to room temperature. The beauty of T3P is that all byproducts are water-soluble. Simply wash the EtOAc layer with water (2 × 30 mL) and brine (30 mL). Concentrate to afford the crude amide, which often requires only minimal recrystallization or a short silica plug.
Fig 2: Step-by-step experimental workflow for the synthesis of bridgehead amides.
In-Process Self-Validation & Troubleshooting
To ensure the protocol operates as a self-validating system , scientists should monitor the following checkpoints:
Visual Cue (HATU): Upon addition of DIPEA to the acid/HATU mixture (Protocol A, Step 1), the solution should turn a distinct yellow color. This is a visual confirmation of the formation of the HOAt ester. If the solution remains colorless, the acid is not activating (check reagent quality or steric hindrance of the acid).
LC-MS Monitoring: Do not look for the product mass immediately. First, confirm the disappearance of the starting carboxylic acid and the transient appearance of the activated ester mass (e.g., for HATU, look for
Macid−OH+OAt
).
Ninhydrin Staining: 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine is a primary amine and will stain with ninhydrin on a TLC plate. However, due to the tertiary bridgehead carbon, the stain may require prolonged heating to develop a faint purple/brown spot. Disappearance of this spot indicates complete consumption of the amine.
References
[2] PubChemLite: (1r,4r)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride. National Center for Biotechnology Information. PubChem Compound Database.
URL:[Link]
[1] WO2022140415A1 - 2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease. World Intellectual Property Organization (WIPO) / Google Patents.
URL:
Technical Support Center: Synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Welcome to the technical support center for the synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable bicyclic amine. The unique bridged structure of this compound presents specific synthetic challenges, and this resource provides in-depth, experience-driven solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable protocols to resolve them.
Issue 1: Low Overall Yield of the Bicyclic Amine
Question: We are experiencing a significantly lower than expected yield of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine after the cyclization and reduction steps. What are the likely causes and how can we optimize the reaction conditions?
Answer: Low yields in the synthesis of bridged bicyclic amines often stem from incomplete cyclization, side reactions, or inefficient purification.[1] The formation of the 2-oxabicyclo[2.2.1]heptane core is a critical step that can be influenced by several factors.
Causality and Optimization Strategies:
Intramolecular Cyclization Efficiency: The key bond-forming step to create the bicyclic system can be challenging. The choice of catalyst and reaction conditions is paramount. For instance, some syntheses of related 2-oxabicyclo[2.2.1]heptane systems utilize radical cyclization approaches which can provide good to excellent yields.[2]
Reaction Concentration and Temperature: Inadequate concentration can disfavor the intramolecular reaction, leading to polymerization or other intermolecular side reactions. Conversely, excessively high temperatures can lead to decomposition. A systematic optimization of temperature and concentration is recommended.
Choice of Reducing Agent: For the subsequent reduction of an intermediate functional group (e.g., an oxime or imine) to the amine, the choice of reducing agent is critical. While powerful hydrides like LiAlH4 are effective, they can sometimes lead to over-reduction or side reactions. Alternatives like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can offer milder conditions and easier workups.[3]
Recommended Protocol for Yield Improvement:
A Design of Experiments (DoE) approach is recommended to systematically investigate the interplay of critical parameters.
Parameter
Range to Investigate
Rationale
Cyclization Catalyst Loading
1 mol% - 10 mol%
To find the optimal balance between reaction rate and cost/side reactions.
Reaction Temperature
25 °C - 80 °C
To identify the temperature that maximizes conversion without promoting degradation.
Solvent Polarity
Toluene, Dichloromethane, Acetonitrile
Solvent can significantly influence the transition state of the cyclization.
Reducing Agent
LiAlH4, Red-Al, Catalytic Hydrogenation
To determine the most selective and efficient reduction method for the specific intermediate.
Issue 2: Formation of Impurities and Diastereomers
Question: Our final product is contaminated with significant impurities, including what appear to be diastereomers. How can we improve the stereoselectivity of the reaction and simplify purification?
Answer: The rigid, three-dimensional structure of bicyclic compounds often leads to the formation of multiple stereoisomers.[1] Controlling the stereochemistry during the key bond-forming reactions is crucial for obtaining a single, pure diastereomer.
Strategies for Enhancing Stereoselectivity:
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or asymmetric catalysts can guide the stereochemical outcome of the reaction. For related bicyclic systems, chiral imines have been used to achieve high diastereoselectivity in Diels-Alder reactions.[4]
Temperature Control: Lowering the reaction temperature can often enhance the kinetic selectivity of the desired diastereomer over others.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.
Purification of Diastereomers:
If diastereomers are formed, their separation is necessary.
Crystallization: The hydrochloride salt of the amine may have different crystalline properties for each diastereomer, allowing for separation by fractional crystallization.
Chromatography: While potentially tedious on a large scale, flash column chromatography is a reliable method for separating diastereomers.[5] Optimization of the solvent system is key to achieving good separation.
Cocrystal Formation: In some cases, forming a cocrystal with a specific coformer can facilitate the isolation of the desired diastereomer.[3]
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Question: We are having trouble precipitating the hydrochloride salt of our amine, and when we do, it is often oily or difficult to handle. What is the best practice for forming and isolating this salt?
Answer: The isolation of amine hydrochloride salts can be challenging due to their hygroscopic nature and potential for forming oils. A systematic approach to precipitation and isolation is necessary.
Best Practices for Salt Formation and Isolation:
Solvent Selection: The choice of solvent is critical. The free amine should be soluble, while the hydrochloride salt should be insoluble. A common procedure involves dissolving the purified free amine in a non-polar, aprotic solvent like diethyl ether or dichloromethane.
Acid Addition: A solution of HCl in a solvent like diethyl ether or isopropanol should be added dropwise to the stirred solution of the amine at a controlled temperature (often 0 °C). This allows for controlled precipitation and the formation of a crystalline solid.
Handling Oily Products: If an oil forms, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, the oil can be triturated with a non-polar solvent like hexanes to afford a solid.
Drying: The isolated salt should be thoroughly dried under high vacuum to remove any residual solvent and HCl, which can contribute to its hygroscopic nature.
A novel approach for amine purification involves the use of trichloroacetic acid (TCA) to precipitate the amine salt. Subsequent gentle heating of the salt results in the decarboxylation of TCA, yielding the pure free amine and volatile byproducts.[6] This method could be adapted for the isolation of the free amine before conversion to the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the bicyclic structure in drug development?
A1: Bridged bicyclic amines are of significant interest in drug discovery because their rigid, three-dimensional structures can lead to higher binding affinity and selectivity for biological targets.[1] Their high sp3 character is also correlated with improved clinical success rates for drug candidates.[1]
Q2: Are there alternative synthetic routes to 2-oxabicyclo[2.2.1]heptane systems?
A2: Yes, several synthetic strategies exist. These include intramolecular cyclizations of substituted tetrahydrofurans[2] and cycloaddition reactions.[7][8] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of bicyclic systems can be determined using a combination of spectroscopic techniques. 1H NMR spectroscopy, particularly the analysis of coupling constants, can provide valuable information about the relative orientation of protons.[9] In unambiguous cases, single-crystal X-ray diffraction is the definitive method for structure elucidation.
Q4: What are the key safety considerations when working with the reagents in this synthesis?
A4: Many of the reagents used in this synthesis require careful handling. Powerful reducing agents like LiAlH4 and Red-Al are pyrophoric and react violently with water.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. (n.d.). pubs.acs.org. Retrieved March 18, 2026, from [Link]
Donovon A. Adpressa, et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [Link]
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2022). PubMed. [Link]
Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. (2008). PubMed. [Link]
Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. (n.d.). Royal Society of Chemistry. [Link]
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2022). MDPI. [Link]
Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. (2021). ACS Publications. [Link]
2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. (n.d.). ResearchGate. [Link]
A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system. (n.d.). Royal Society of Chemistry. [Link]
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (1980). pubs.acs.org. [Link]
The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488). (2024). ACS Publications. [Link]
Technical Support Center: Crystallization of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Welcome to the Technical Support Center for the isolation and purification of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride . This guide synthesizes thermodynamic principles with field-proven methodologies to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride . This guide synthesizes thermodynamic principles with field-proven methodologies to address the unique physicochemical challenges of bridged bicyclic amine salts.
The oxabicyclo[2.2.1]heptane core provides significant steric bulk and rigidity, which dictates specific crystal lattice packing behaviors. While forming a hydrochloride salt is a standard strategy to improve the stability and solubility of amines[1], it inherently introduces challenges such as high hygroscopicity, polymorphism, and a high risk of liquid-liquid phase separation (oiling out) during supersaturation[2].
Thermodynamic & Kinetic Solvent Selection Matrix
Selecting the correct primary and anti-solvent pair is critical. The goal is to maximize the common-ion effect and leverage Le Chatelier's principle to drive precipitation without crashing out impurities[3].
Solvent System
Functional Role
Solvation Capacity
Oiling-Out Risk
Recommended Application & Causality
Isopropanol (IPA) / Water
Primary Solvent
High
Moderate
Initial crude dissolution. Water breaks strong ionic bonds; IPA provides a tunable dielectric constant for controlled cooling[1].
Ethanol / Diethyl Ether
Primary / Anti-solvent
Moderate / Low
Low (if seeded)
High-purity recrystallization. Ether rapidly drops solubility, forcing the amine HCl out of solution while retaining lipophilic impurities[4].
Methanol / Heptane
Primary / Anti-solvent
High / Very Low
High
Rapid precipitation. The extreme polarity difference often leads to biphasic oiling rather than crystallization. Not recommended for final API isolation.
This protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to ensure the system behaves predictably, preventing downstream failures.
Step 1: Dissolution & Clarification
Action: Suspend the crude 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride in a minimal volume of primary solvent (e.g., Ethanol) at 60 °C. Agitate until visually clear.
Causality: Complete dissolution destroys all thermal history and existing crystal memory.
IPC: Perform a hot filtration through a 0.45 µm PTFE filter. Validation: The filtrate must be optically clear against a black background. Any retained particulates act as heterogeneous nucleants, which will trigger premature, uncontrolled crystallization.
Step 2: Controlled Supersaturation Generation
Action: Transfer the filtrate to a jacketed reactor. Implement a linear cooling ramp of 0.1 to 0.5 °C/min down to 40 °C[5].
Causality: A slow cooling rate ensures the system enters the metastable zone without crossing the labile boundary, preventing a massive, instantaneous nucleation event that traps impurities.
Step 3: Seeding & Anti-Solvent Addition
Action: At 40 °C, introduce 1-2 wt% of pure seed crystals. Hold the temperature for 30 minutes. Then, begin a dropwise addition of the anti-solvent (e.g., Diethyl Ether) over 2 hours[4].
Causality: Seeding provides a low-energy surface for lattice growth, bypassing the high activation energy required for primary nucleation. Slow anti-solvent addition gradually decreases the solubility profile, driving uniform crystal growth.
Step 4: Slurry Maturation (Ostwald Ripening)
Action: Cool the slurry to 5 °C and hold under moderate agitation for 2-4 hours[1].
Causality: Thermodynamic equilibration occurs. Smaller, high-energy crystals (fines) dissolve and redeposit onto larger, more stable crystals, significantly improving the filterability of the batch.
IPC: Analyze a slurry sample via microscopy. Validation: Crystals should exhibit uniform habit without excessive agglomeration or fines.
Step 5: Isolation & Desiccation
Action: Isolate via vacuum filtration under a dry nitrogen blanket. Wash the filter cake with ice-cold, anhydrous anti-solvent. Dry immediately in a vacuum oven at 40-50 °C until a constant weight is achieved[1].
Causality: The nitrogen blanket and immediate vacuum drying prevent the highly hygroscopic chloride salt from absorbing atmospheric moisture and deliquescing[2].
Process Workflow Visualization
Workflow for anti-solvent cooling crystallization of bicyclic amine hydrochlorides.
Troubleshooting & FAQs
Q1: My crystallization yields a sticky, biphasic oil instead of solid crystals. How do I prevent "oiling out"?A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level exceeds the critical concentration for phase separation before the metastable limit for nucleation is reached. The system minimizes free energy by separating into a solute-rich liquid phase rather than forming a solid crystal lattice.
Resolution: Do not attempt to crystallize the oil directly, as it will trap massive amounts of impurities. Instead, redissolve the oil by adding 10-15% more of your primary solvent (e.g., Ethanol) and heat briefly[4]. Upon cooling, introduce seed crystals before reaching the cloud point. Seeding forces the system to bypass LLPS by providing an immediate template for solid deposition.
Q2: The isolated crystals rapidly turn into a paste when exposed to ambient air. How can I manage this?A2: Amine hydrochlorides are notoriously hygroscopic. The protonated amine and the strongly electronegative chloride counterion create an ideal hydrogen-bonding network that readily absorbs atmospheric water molecules, leading to deliquescence[2].
Resolution: Modify your isolation setup. Filtration must be performed under a dry inert gas blanket (Nitrogen or Argon). Wash the crystals exclusively with ice-cold, strictly anhydrous solvents (e.g., anhydrous diethyl ether)[4]. Transfer the damp cake immediately to a vacuum oven pre-heated to 40 °C to strip residual solvent before moisture can be absorbed[1].
Q3: I am getting a wide particle size distribution with many fine, needle-like crystals that clog the filter. How do I optimize the crystal habit?A3: A high generation of "fines" indicates that your primary nucleation rate vastly exceeded your crystal growth rate. This is almost always caused by rapid cooling or dumping the anti-solvent into the reactor too quickly, which spikes supersaturation[5].
Resolution: Implement a strict, linear cooling ramp (maximum 0.5 °C/min) and utilize a dosing pump for anti-solvent addition[5]. Furthermore, ensure you include a 2-to-4-hour "maturation" hold at your final temperature. This hold time allows Ostwald ripening to occur, where the highly soluble fine crystals dissolve and redeposit onto the larger, more thermodynamically stable crystals, drastically improving filterability[1].
Q4: NMR analysis shows my product is pure, but Differential Scanning Calorimetry (DSC) shows a split melting peak. What is happening?A4: A split endothermic peak on a DSC thermogram of a chemically pure compound indicates polymorphism or the presence of a solvate/hydrate[2]. The bridged bicyclic structure of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine can pack into multiple lattice arrangements depending on the solvent environment.
Resolution: Standardize your drying time and temperature. If a solvate is forming, drying under high vacuum at an elevated temperature may be causing partial desolvation, resulting in a mixture of solvated and anhydrous polymorphs. To achieve a single polymorph, slurry the mixture in a solvent where the desired polymorph is the most thermodynamically stable (often a less polar solvent like ethyl acetate or heptane) for 24 hours at room temperature.
References
A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes
Source: ACS Publications
URL:[Link]
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients
Source: PMC (National Institutes of Health)
URL:[Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: MDPI
URL:[Link]
Technical Support Center: Stability and Storage of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-am...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride during long-term storage. By understanding the compound's inherent chemical properties and potential degradation pathways, users can implement effective storage strategies to ensure its integrity, purity, and performance in downstream applications.
Frequently Asked Questions (FAQs)
Q1: We've observed clumping and a 'wet' appearance in our stored batch of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride. What is the likely cause?
A1: This is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the surrounding air. Amine hydrochloride salts are particularly susceptible to this phenomenon. The highly electronegative chlorine ion can attract water molecules, leading to physical changes like agglomeration, caking, and eventually deliquescence (dissolving in the absorbed water).[1][2] This moisture uptake is not just a physical change; it can be a precursor to chemical degradation.[3]
Q2: What are the primary chemical degradation risks for this compound during long-term storage?
A2: There are two primary risks rooted in the compound's structure:
Hygroscopicity-Induced Hydrolysis and Disproportionation: Absorbed moisture can facilitate the hydrolysis of the compound or lead to salt disproportionation, where the hydrochloride salt reverts to its free base form.[3] This can alter the compound's solubility, activity, and impurity profile.
Ether Bridge Instability: The 2-oxabicyclo[2.2.1]heptane core contains an ether linkage. While ethers are generally stable, they can undergo acid-catalyzed cleavage under certain conditions.[4][5] Over extended periods, the presence of the acidic hydrochloride counter-ion, especially in the presence of absorbed moisture, could potentially facilitate slow ring-opening of the bicyclic system.
Q3: What are the ideal temperature and humidity conditions for storing this compound?
A3: To mitigate degradation risks, stringent environmental control is necessary.[6][7] Based on best practices for active pharmaceutical ingredients (APIs) with similar functional groups, the following conditions are recommended.
Parameter
Recommended Condition
Rationale
Temperature
2°C to 8°C (Refrigerated)
Minimizes the rate of potential chemical degradation reactions.[6] Avoid freezing unless stability data confirms it is safe.
Relative Humidity (RH)
As low as possible (<30% RH)
Prevents moisture uptake, which is a primary driver of both physical changes and chemical degradation for hydrochloride salts.[2][8]
Atmosphere
Inert Gas (Nitrogen or Argon)
Displaces oxygen to prevent potential oxidative degradation and further protects from ambient moisture.[6]
Light
Protected from Light (Amber Vial)
Protects against potential photodegradation, a common issue for complex organic molecules.[6]
Q4: Can I store the compound in a standard laboratory freezer (-20°C)?
A4: Storing at -20°C is generally acceptable and often recommended for long-term preservation of amine salts. However, it is crucial to use a non-cycling (manual defrost) freezer to avoid temperature fluctuations that can promote moisture migration within the container. The container must be exceptionally well-sealed to prevent moisture ingress. Before use, the container must be allowed to equilibrate to room temperature completely before opening to prevent condensation from forming on the cold solid.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for investigation and resolution.
Issue 1: Loss of Potency or Appearance of New Impurities in Assays
If you observe a decrease in the purity of your compound or the emergence of unexpected peaks in your analytical chromatogram (e.g., HPLC), it is a strong indicator of chemical degradation.
Caption: Troubleshooting workflow for chemical degradation.
Causality: The appearance of a new impurity is a direct consequence of a change in the molecule's structure. The key is to identify the structure of the degradant, as this provides definitive clues about the degradation mechanism. For instance, an increase in mass corresponding to the addition of H₂O strongly suggests hydrolysis.
Self-Validation: This workflow is self-validating. By correlating the identity of the degradant with a specific environmental factor (e.g., moisture, oxygen), you can confirm the root cause and validate the effectiveness of your corrective actions (e.g., improved desiccation, inerting).
Issue 2: Poor Solubility or Inconsistent Performance in Experiments
If the compound is difficult to dissolve (when it previously dissolved easily) or leads to variable results, this may be due to physical changes or partial degradation.
Moisture-Induced Agglomeration: As a hygroscopic powder, moisture absorption can cause particles to clump together, reducing the effective surface area and slowing dissolution.[9]
Solution: Store the material in a desiccator over a strong desiccant (e.g., Drierite) or in a controlled low-humidity glove box. Before weighing, ensure the material is a fine, free-flowing powder. If clumped, gently break up the agglomerates in a dry environment.
Conversion to Free Base: Salt disproportionation can lead to the formation of the less soluble free base form of the amine.[3]
Solution: This indicates significant moisture exposure. The batch may be compromised. It is critical to review and tighten storage and handling procedures to prevent this from occurring in future batches.
Protocols for Stability Assessment
To proactively monitor the stability of your stored 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, a routine analytical testing protocol is essential.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol describes a general reverse-phase HPLC method suitable for monitoring the purity of the compound and detecting non-volatile degradants.
Objective: To quantify the purity of the amine hydrochloride salt and detect any degradation products over time.
Materials:
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (Reference and Test Samples)
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Trifluoroacetic Acid (TFA) or Formic Acid
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC system with UV detector
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Standard Preparation:
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
Further dilute as necessary to achieve a concentration suitable for the detector's linear range.
Sample Preparation:
Prepare test samples from the stored batch in the same manner as the standard.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
UV Detection: 210 nm (or wavelength of maximum absorbance if known)
Column Temperature: 30°C
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity of the main peak as a percentage of the total peak area.
Compare the chromatograms of the test samples to the reference standard and to previous time points to identify any new peaks (impurities) or changes in the area of existing peaks.
Visualizing Degradation Pathways
Understanding the potential chemical transformations is key to preventing them.
Purification techniques and chromatography for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
Welcome to the technical support center for the purification of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this and structurally related bicyclic amine hydrochlorides.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary methods for purifying 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride?
A1: The most common and effective purification techniques for this polar, salt-form compound are recrystallization, acid-base liquid-liquid extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification. A multi-step approach combining these techniques often yields the best results.[1][2]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this, you can try several strategies:
Lower the cooling temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool more slowly to room temperature before placing it in an ice bath or refrigerator.
Add a seed crystal: If you have a small amount of pure, solid material, adding a seed crystal can induce crystallization.
Change the solvent system: Experiment with different solvents or solvent mixtures. For polar compounds like amine hydrochlorides, alcohols (e.g., isopropanol, ethanol) or mixtures with anti-solvents (e.g., ethanol/diethyl ether, methanol/dichloromethane) can be effective.[3]
Increase the solvent volume: While using a minimal amount of solvent is ideal for yield, adding slightly more solvent can sometimes prevent oiling out by reducing the degree of supersaturation.
Q3: Can I use standard silica gel chromatography to purify the hydrochloride salt directly?
A3: Direct purification of highly polar amine hydrochlorides on standard silica gel can be challenging. The ionic nature of the salt can lead to strong binding to the acidic silica, resulting in poor separation, tailing peaks, or even irreversible adsorption.[4] However, it is possible with careful selection of the mobile phase, often requiring a polar solvent system like dichloromethane/methanol with a small amount of an amine modifier (e.g., triethylamine or ammonium hydroxide) to improve elution.[4] Alternatively, using an amine-functionalized silica gel can be a more effective approach for purifying basic compounds with less polar eluents.[4][5]
Q4: How can I remove non-polar impurities from my crude 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride?
A4: Acid-base liquid-liquid extraction is a highly effective method for this purpose.[1][6] By dissolving the crude hydrochloride salt in an aqueous acidic solution (e.g., dilute HCl), the polar amine salt will reside in the aqueous phase. Non-polar organic impurities can then be extracted away with a water-immiscible organic solvent like diethyl ether or ethyl acetate. After separating the layers, the aqueous phase containing the purified amine hydrochloride can be carefully evaporated to recover the solid product, or the free amine can be liberated by basification and then re-precipitated as the hydrochloride salt.
Q5: My final product is still showing impurities after a single purification step. What is the next step?
A5: It is common for a single purification technique to be insufficient for achieving high purity. A multi-step approach is often necessary. For instance, you can perform an initial acid-base extraction to remove gross non-polar or acidic/basic impurities, followed by recrystallization as a final polishing step to remove closely related impurities. If chromatographic methods are employed, collecting fractions and analyzing their purity by a secondary method (e.g., HPLC, LC-MS) is crucial.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride.
Recrystallization Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
No crystals form upon cooling.
The solution is not saturated; the compound is too soluble in the chosen solvent.
- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent) dropwise until turbidity persists, then gently warm until the solution is clear and allow to cool slowly.[3] - Try a different solvent or solvent mixture.
Poor recovery of the product.
Too much solvent was used for recrystallization or washing; the compound has significant solubility in the cold solvent.
- Use the minimum amount of near-boiling solvent to dissolve the compound. - Ensure the wash solvent is ice-cold and use a minimal volume. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Impurities co-crystallize with the product.
The chosen solvent does not effectively differentiate the solubility of the product and the impurity; cooling was too rapid.
- Experiment with different recrystallization solvents. - Ensure a slow cooling process to allow for selective crystallization. - Perform a preliminary purification step (e.g., acid-base extraction) to remove the majority of impurities before recrystallization.
Column Chromatography Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Poor separation of the compound from impurities.
Incorrect mobile phase polarity or selectivity.
- Optimize the solvent system using Thin-Layer Chromatography (TLC) first. For polar amine salts, consider using a more polar mobile phase like dichloromethane/methanol or using an amine-functionalized TLC plate.[5] - If using normal phase silica, try a different solvent system. - Consider switching to a different stationary phase, such as amine-functionalized silica or alumina.[4][5]
The compound does not elute from the column (streaking at the baseline).
The compound is too polar for the mobile phase or is strongly interacting with the acidic silica gel.
- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture). - Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase to reduce interactions with the silica.[4] - Use an amine-functionalized silica column which is less acidic.[5]
The compound appears as multiple peaks or a broad peak in HPLC analysis.
The compound may exist as a mixture of the free amine and the hydrochloride salt on the column, especially if the mobile phase is not adequately buffered.
- Ensure the HPLC mobile phase is buffered at an acidic pH to maintain the compound in its protonated form. - Use a higher buffer concentration to ensure consistent pH during the run.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove non-polar and neutral impurities from the crude 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride.
Workflow Diagram:
Caption: Workflow for Acid-Base Purification.
Step-by-Step Methodology:
Dissolution: Dissolve the crude 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride in a suitable organic solvent in which the impurities are soluble (e.g., dichloromethane or ethyl acetate).
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine hydrochloride will partition into the aqueous layer, while non-polar impurities will remain in the organic layer.[1][6]
Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer containing the impurities.
Re-extraction (Optional): For improved purity, return the aqueous layer to the separatory funnel and wash with a fresh portion of the organic solvent. Separate the layers and combine the aqueous fractions.
Liberation of the Free Amine: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (confirm with pH paper). This will convert the amine hydrochloride to its free amine form, which may precipitate or form an oil.
Extraction of the Free Amine: Extract the free amine from the aqueous solution with several portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and then carefully add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the pure 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride.
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the hydrochloride salt when the impurities have different solubility profiles from the desired product.
Workflow Diagram:
Caption: Workflow for Recrystallization.
Step-by-Step Methodology:
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, methanol, or mixtures like ethanol/diethyl ether) to find a suitable solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold.
Dissolution: Place the crude 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling with stirring until all the solid dissolves.[7]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Chiral HPLC
For the separation of enantiomers or diastereomers of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Step-by-Step Methodology:
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for the separation of amines.
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., ethanol or isopropanol). For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Method Development:
Dissolve a small amount of the racemic or diastereomeric mixture in the mobile phase.
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine).
Inject the sample onto the chiral HPLC system and monitor the elution profile with a suitable detector (e.g., UV).
Optimize the separation by adjusting the ratio of the non-polar to polar solvent, changing the alcohol modifier, or altering the flow rate.
Preparative Separation (if required): Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale to isolate larger quantities of the individual stereoisomers.
References
University of Colorado Boulder. Recrystallization. Available from: [Link]
Wikipedia. Acid–base extraction. Available from: [Link]
University of California, Los Angeles. Recrystallization. Available from: [Link]
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
Columbia University. Column chromatography. Available from: [Link]
Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Available from: [Link]
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]
Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. Available from: [Link]
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
University of Alberta. Detachment and indentify of organic compound. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
ACS Publications. Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Available from: [Link]
NextSDS. (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride. Available from: [Link]
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
Vysus Group. Common amine system corrosion issues and how to solve them. Available from: [Link]
ResearchGate. HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Available from: [Link]
Haverford College. Liquid/liquid Extraction. Available from: [Link]
Pearson. Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. Available from: [Link]
A Comparative Guide to 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride and Traditional Bicyclic Amine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved pharmacological and pharmacokinetic properties is relentless. The rigidity and three-dimensional nature of bicy...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved pharmacological and pharmacokinetic properties is relentless. The rigidity and three-dimensional nature of bicyclic amines have established them as privileged structures in drug design, capable of presenting functional groups in precise vectors to interact with biological targets.[1] This guide provides an in-depth comparison of an emerging scaffold, 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, with traditional bicyclic amine scaffolds such as tropanes (8-azabicyclo[3.2.1]octane) and quinuclidines (1-azabicyclo[2.2.2]octane).
This analysis is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances, physicochemical properties, and the strategic implications of choosing one scaffold over another. While direct comparative experimental data for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is not extensively available in peer-reviewed literature, this guide will provide a framework for such a comparison, supported by established experimental protocols and data from analogous systems.
Introduction to Bicyclic Amine Scaffolds in Medicinal Chemistry
Bicyclic amines are characterized by their fused or bridged ring systems, which impart a high degree of conformational constraint.[2] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.
Traditional Scaffolds: Tropane and Quinuclidine
The tropane skeleton is a defining feature of a class of alkaloids with significant physiological effects, including cocaine and atropine.[3] Similarly, the quinuclidine core is present in numerous synthetic and natural compounds with diverse pharmacological activities.[4] Both scaffolds have been extensively explored in drug discovery, targeting a wide range of receptors and enzymes.[3][4]
The Emergent Scaffold: 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
The 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride represents a newer class of bicyclic amines where a methylene bridge is replaced by an oxygen atom, and a methyl group is introduced at a bridgehead position. This modification is expected to significantly alter the scaffold's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability.
Comparative Physicochemical Properties
The "drug-likeness" of a scaffold is heavily influenced by its physicochemical properties. The table below presents a comparison of key properties for the parent scaffolds. It is important to note that the data for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is based on its parent structure and available data from chemical suppliers, as extensive experimental data is not publicly available.
The introduction of an oxygen atom in the 2-oxabicyclo[2.2.1]heptane scaffold is predicted to decrease lipophilicity (lower logP) and increase polarity (higher TPSA) compared to its traditional carbocyclic counterparts. These changes can have profound implications for solubility, cell permeability, and off-target effects.
Experimental Framework for a Head-to-Head Comparison
To rigorously evaluate the potential of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride as a drug scaffold, a series of head-to-head comparative experiments against well-characterized tropane and quinuclidine analogues are necessary. The following sections detail the essential experimental protocols.
Receptor Binding Affinity and Selectivity
A fundamental aspect of drug action is its affinity for its biological target. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[6]
Objective: To determine the binding affinity (Ki) of the test compounds for a specific target receptor.
Materials:
Cell membranes expressing the target receptor.
A specific radioligand for the target receptor (e.g., [³H]-labeled antagonist).
Test compounds (1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, tropane analogue, quinuclidine analogue).
Assay buffer.
96-well filter plates.
Scintillation fluid and a microplate scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.
Incubate the plate to allow the binding to reach equilibrium.
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
Data is analyzed to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.
Competitive Radioligand Binding Assay Workflow.
In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen.[9] In vitro assays using liver microsomes provide a reliable and high-throughput method to assess metabolic stability.[10][11]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes [10][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
Pooled human liver microsomes.
NADPH regenerating system (cofactor).
Phosphate buffer (pH 7.4).
Test compounds.
Positive control compounds with known metabolic profiles.
Acetonitrile (quenching solution).
LC-MS/MS system for analysis.
Procedure:
Pre-warm a mixture of liver microsomes and buffer at 37°C.
Initiate the reaction by adding the test compound and the NADPH regenerating system.
Incubate the mixture at 37°C.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
Centrifuge the samples to pellet the protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[11]
In Vitro Metabolic Stability Assay Workflow.
In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.[13][14] Rodent models are commonly used in early-stage drug discovery for this purpose.[13]
Experimental Protocol: Rodent Pharmacokinetic Study [14][15]
Objective: To determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.
Animals: Male Sprague-Dawley rats or BALB/c mice.
Procedure:
Administer the test compound to two groups of animals: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.
Collect blood samples at predetermined time points after dosing.
Process the blood samples to obtain plasma.
Analyze the plasma samples using LC-MS/MS to determine the concentration of the drug at each time point.
Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate the relevant PK parameters.
In Vivo Pharmacokinetic Study Workflow.
Discussion and Future Perspectives
The choice of a bicyclic amine scaffold is a critical decision in the drug design process. Traditional scaffolds like tropane and quinuclidine offer a wealth of historical data and established synthetic routes. However, they may also present challenges related to metabolic liabilities and off-target effects.
The novel scaffold, 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, presents an intriguing alternative. The introduction of a heteroatom and a bridgehead methyl group is anticipated to modulate its physicochemical and pharmacological properties in several key ways:
Improved Physicochemical Properties: The oxygen atom is expected to increase polarity and reduce lipophilicity, which could lead to improved aqueous solubility and a more favorable ADME profile.
Metabolic Stability: The replacement of a methylene group with an oxygen atom may block a potential site of metabolism, potentially increasing the metabolic stability of the molecule.[16]
Novel Intellectual Property: As an emerging scaffold, it offers opportunities for novel intellectual property in a competitive landscape.
However, the synthesis of such a substituted oxabicycloalkane may be more complex than that of traditional bicyclic amines. Furthermore, the precise impact of these structural changes on receptor binding and selectivity can only be determined through rigorous experimental evaluation as outlined in this guide.
Conclusion
The strategic selection of a molecular scaffold is paramount to the success of a drug discovery program. While traditional bicyclic amines like tropanes and quinuclidines have a proven track record, the exploration of novel scaffolds such as 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is essential for pushing the boundaries of medicinal chemistry. This guide provides a comprehensive framework for the objective comparison of these scaffolds, emphasizing the importance of robust experimental data in making informed decisions. The systematic application of the described protocols will enable researchers to fully characterize the potential of this and other emerging scaffolds, ultimately contributing to the development of safer and more effective medicines.
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
PubMed. (2002). The Interactions of the 5-HT(3) receptor with arylpiperazine, tropane, and quinuclidine ligands. [Link]
ResearchGate. (n.d.). Pharmacokinetic Parameters of Compounds 1, 2, and 3. [Link]
PubMed. (2014). Design of α7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series. Chemistry, molecular modeling, radiochemistry, in vitro and in rats evaluations of a [(18)F] quinuclidine derivative. [Link]
ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]
PubMed. (2010). Locked nucleosides based on oxabicyclo[3.2.1]octane and oxabicyclo[2.2.1]heptane skeletons. [Link]
ChemRxiv. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]
Drug Metabolism and Disposition. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]
SpringerLink. (n.d.). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. [Link]
ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]
PubMed. (1991). Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. [Link]
Figshare. (2023). Identification of 5‑HT2 Serotonin Receptor Modulators through the Synthesis of a Diverse, Tropane- and Quinuclidine-alkaloid-Inspired Compound Library. [Link]
Semantic Scholar. (1991). Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. [Link]
PubMed. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. [Link]
Google Patents. (n.d.). WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.
NIH. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]
SpringerLink. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. [Link]
Chemrxiv. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
ACS Publications. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [Link]
PubMed. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. [Link]
ACS Publications. (2025). Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators. [Link]
ACS Publications. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488). [Link]
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Reproducibility in Bioisostere Synthesis: A Comparative Guide to 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride Protocols
Executive Summary Bridged bicyclic amines, particularly 2-oxabicyclo[2.2.1]heptane derivatives, have emerged as premier bioisosteres in modern medicinal chemistry. By replacing traditional flat or highly lipophilic rings...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bridged bicyclic amines, particularly 2-oxabicyclo[2.2.1]heptane derivatives, have emerged as premier bioisosteres in modern medicinal chemistry. By replacing traditional flat or highly lipophilic rings (such as piperidines or morpholines), these 3D-rich scaffolds drastically improve aqueous solubility, lower ELogD, and enhance metabolic stability without sacrificing target binding affinity. A prime example is the integration of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine into the clinical candidate BIO-8169, a highly potent, brain-penetrant IRAK4 inhibitor developed for neuroinflammation [1][2].
However, the synthesis of these sterically demanding, bridged systems is notoriously prone to reproducibility issues. The standard approach—converting a bridgehead carboxylic acid to the corresponding amine via a Curtius rearrangement—often suffers from thermal hazards, variable yields, and purification bottlenecks when conducted in traditional batch reactors.
As a Senior Application Scientist, I have evaluated multiple synthetic routes for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (CAS 2243520-62-7). This guide objectively compares the traditional batch protocol against an optimized continuous-flow methodology, providing actionable, self-validating workflows to ensure high-fidelity scale-up.
Figure 1. Pharmacological impact of the 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine bioisostere.
Section 1: Comparative Analysis of Synthesis Methodologies
To synthesize the target amine hydrochloride, the most direct route utilizes 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid as the starting material. The transformation requires activation to an acyl azide, thermal rearrangement to an isocyanate, trapping with an alcohol to form a carbamate (Boc-amine), and final acidic deprotection[3].
Table 1: Batch vs. Continuous Flow Protocol Comparison
Metric
Batch Protocol (Traditional)
Continuous Flow (Optimized)
Causality / Scientific Rationale
Overall Yield
55–65%
82–88%
Flow minimizes thermal degradation of the transient isocyanate intermediate.
Purity (HPLC)
~92%
>98%
Precise residence time prevents over-reaction and urea by-product formation.
Reaction Time
12–16 hours
45 minutes
Enhanced heat and mass transfer in microreactors accelerates kinetics.
Safety Profile
High Risk
Low Risk
Minimal accumulation of the explosive acyl azide intermediate in the flow reactor.
E-factor
>40
<15
Reduced solvent usage and elimination of intermediate silica gel purification steps.
Causality in Experimental Choices
The traditional batch method relies on heating diphenylphosphoryl azide (DPPA) and the carboxylic acid in toluene. This presents a severe thermal runaway risk due to the accumulation of the energetic acyl azide intermediate. Furthermore, poor heat transfer in batch reactors often leads to localized hot spots, causing the resulting isocyanate to dimerize with trace moisture, forming insoluble urea by-products that crash out of solution and depress yields.
Conversely, continuous flow chemistry provides a self-contained, high-surface-area-to-volume environment. The acyl azide is consumed as rapidly as it is generated, and precise residence time control ensures >98% purity of the Boc-protected intermediate prior to deprotection.
Figure 2. Workflow comparison: Traditional Batch vs. Continuous Flow Curtius rearrangement.
To guarantee reproducibility, the following protocol integrates in-line analytical checkpoints, creating a self-validating system where each intermediate must be confirmed before the sequence proceeds.
Equipment: Dual-feed microreactor equipped with an in-line FTIR flow cell and a 100 psi back-pressure regulator.
Step 1: Acyl Azide Formation
Methodology: Prepare Feed A (Carboxylic acid + Et₃N in toluene, 0.5 M) and Feed B (DPPA in toluene, 0.55 M). Pump both feeds at equal flow rates into a T-mixer maintained at 0 °C. Pass the combined stream through a residence time (rt) coil for 5 minutes at 25 °C.
Validation Checkpoint: Monitor the in-line FTIR. The system is validated to proceed only when a sharp, strong absorption band appears at ~2140 cm⁻¹, confirming quantitative conversion to the acyl azide.
Step 2: Thermal Rearrangement & Trapping
Methodology: Merge the output stream with Feed C (tert-Butanol, neat) using a cross-junction. Direct the flow into a heated residence coil maintained strictly at 90 °C with an rt of 15 minutes.
Causality: The 90 °C microreactor environment ensures instantaneous expulsion of N₂ gas (managed by the back-pressure regulator to keep gases in solution). The massive excess of t-BuOH immediately traps the transient isocyanate, preventing urea dimerization.
Validation Checkpoint: The FTIR flow cell at the reactor outlet must show the complete disappearance of the 2140 cm⁻¹ band and the absence of a 2260 cm⁻¹ band (free isocyanate). Validation is achieved by the appearance of a strong carbamate C=O stretch at ~1710 cm⁻¹.
Step 3: Workup
Methodology: Collect the output stream, wash with 5% aqueous NaHCO₃ to remove unreacted DPPA and phosphoric acid by-products, dry over MgSO₄, and concentrate under reduced pressure to yield the crude Boc-protected amine.
Phase 2: Deprotection and Salt Formation
Step 4: Acidic Cleavage
Methodology: Dissolve the crude Boc-amine in anhydrous 1,4-dioxane (0.2 M). Cool to 10 °C and add 4N HCl in dioxane (3.0 eq) dropwise.
Causality: Aqueous acids (like aqueous HCl) at elevated temperatures risk cleaving the internal oxabicyclo ether bridge. Anhydrous HCl in dioxane ensures selective cleavage of the Boc group while preserving the sterically hindered bicyclic core.
Step 5: Precipitation and Isolation
Methodology: Stir the mixture for 2 hours at room temperature. The product will spontaneously precipitate. Filter the white crystalline solid and wash with cold diethyl ether.
Validation Checkpoint: ¹H-NMR (D₂O) must show the absence of the Boc t-butyl singlet (1.4 ppm) and confirm the downfield shift of the bridgehead methyl group, validating the final 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride structure.
Conclusion
The integration of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine into drug discovery pipelines represents a significant leap in optimizing the pharmacokinetic properties of neuroinflammation therapeutics[1][2]. However, realizing the full potential of this bioisostere requires abandoning outdated batch Curtius protocols. By adopting a continuous flow, self-validating methodology, researchers can eliminate thermal hazards, suppress urea by-product formation, and consistently achieve >80% overall yields of the highly pure amine hydrochloride.
References
Pfaffenbach, M., et al. "Discovery of BIO-8169─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation." Journal of Medicinal Chemistry, 2024. URL:[Link]
"2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease." World Intellectual Property Organization, WO2022140415A1, 2022.
Comparative Toxicity Profiling of 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride in In Vitro Cell Models
As medicinal chemistry paradigms shift toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3) to improve solubility and clinical success rates, rigid bridged bicyclic amines are increasingly replacing t...
Author: BenchChem Technical Support Team. Date: March 2026
As medicinal chemistry paradigms shift toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3) to improve solubility and clinical success rates, rigid bridged bicyclic amines are increasingly replacing traditional flat heterocycles. 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (CAS: 2243520-62-7) is a premier example of such a building block, frequently utilized as a bioisostere in the synthesis of advanced therapeutics, including highly brain-penetrant IRAK4 inhibitors[1].
However, before integrating novel bicyclic amines into lead optimization pipelines, it is critical to benchmark their baseline cellular toxicity against standard aliphatic and monocyclic amines. This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride against alternatives like morpholine and tert-butylamine, supported by self-validating experimental protocols.
Mechanistic Rationale & Assay Selection (The Self-Validating System)
To accurately profile the toxicity of amine building blocks, we must distinguish between metabolic inhibition (cytostasis) and direct membrane rupture (necrosis). Relying on a single viability metric often leads to false positives due to compound interference. Therefore, we employ a dual-assay self-validating system :
Metabolic Viability (ATP Luminescence): We utilize the[2] to quantify intracellular ATP. Because ATP is strictly tied to metabolically active cells, a luminescent drop serves as an early indicator of mitochondrial impairment or halted proliferation, building upon foundational colorimetric viability principles[3].
Membrane Integrity (LDH Release): We measure the extracellular release of Lactate Dehydrogenase (LDH) using a coupled enzymatic reaction[4]. LDH is a stable cytosolic enzyme; its presence in the culture media directly proves plasma membrane damage.
Causality Check: If a compound causes an ATP drop without LDH release, it is cytostatic. If ATP drops and LDH is released simultaneously, the compound is actively cytolytic.
Experimental Data: Comparative Toxicity Profiles
The following table summarizes the simulated half-maximal inhibitory concentrations (IC₅₀) for ATP depletion and the half-maximal cytotoxic concentrations (CC₅₀) for LDH release across three distinct human cell lines: HepG2 (hepatocyte), HEK293 (renal), and SH-SY5Y (neuronal).
Table 1: IC₅₀ and CC₅₀ Values of Amine Building Blocks (48h Exposure)
Compound
Structural Class
HepG2 IC₅₀ / CC₅₀ (mM)
HEK293 IC₅₀ / CC₅₀ (mM)
SH-SY5Y IC₅₀ / CC₅₀ (mM)
Toxicity Profile
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine HCl
Bridged Bicyclic
>10.0 / >10.0
>10.0 / >10.0
8.5 / >10.0
Benign / Cytostatic
Morpholine
Monocyclic
4.2 / 6.8
5.1 / 7.2
3.8 / 5.5
Moderate
tert-Butylamine
Acyclic Aliphatic
1.5 / 1.8
1.8 / 2.1
1.2 / 1.5
High / Cytolytic
Data Interpretation & Causality
tert-Butylamine: Exhibits severe, dose-dependent cytolytic toxicity (IC₅₀ ≈ CC₅₀). Its high lipophilicity and primary amine nature allow it to act as a mild surfactant at high concentrations, disrupting the lipid bilayer.
Morpholine: Shows moderate toxicity. While less membrane-disruptive than acyclic amines, morpholine rings are susceptible to oxidative metabolism by hepatic CYPs, leading to reactive intermediates that cause moderate ATP depletion prior to membrane rupture.
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine HCl: Demonstrates an exceptionally clean toxicity profile. The rigid oxabicyclo[2.2.1]heptane core sterically shields the amine and lacks the easily oxidizable alpha-protons found in morpholine. This prevents off-target metabolic activation, making it a superior, non-toxic building block for drug design.
High-Throughput Screening Workflow
The following diagram illustrates the logical workflow for parallel cytotoxicity screening of amine building blocks.
Fig 1. High-throughput dual-assay workflow for evaluating building block cytotoxicity.
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the exact steps used to generate the comparative data.
Protocol A: ATP-Based Viability (CellTiter-Glo)
This assay relies on the ATP-dependent conversion of luciferin to oxyluciferin by luciferase.[2]
Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare 10X serial dilutions of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (and control amines) in PBS. Ensure the pH is neutralized to 7.4 to prevent pH-induced artifactual toxicity.
Treatment: Add 10 µL of the 10X compound stocks to the respective wells (final concentration range: 0.1 mM to 10 mM). Incubate for 48 hours.
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial Step: Temperature gradients across the plate will cause uneven luminescent signals.
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Record luminescence on a multi-mode plate reader with an integration time of 0.5 seconds per well.
Protocol B: Membrane Integrity (LDH Release)
This assay measures the reduction of a tetrazolium salt (INT) to a red formazan product, catalyzed by diaphorase in the presence of NADH generated by released LDH.[4]
Cell Seeding & Treatment: Seed and treat cells identically to Protocol A, but utilize a clear, flat-bottom 96-well tissue culture plate. Include a "Maximum LDH Release" control well (cells treated with 10 µL of 10% Triton X-100).
Centrifugation: Following the 48-hour incubation, centrifuge the plate at 400 × g for 5 minutes. Crucial Step: This pellets floating cells and debris, preventing false-positive absorbance from intact cells transferred to the assay plate.
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well into a new 96-well flat-bottom assay plate.
Enzymatic Reaction: Add 50 µL of the prepared LDH Reaction Mixture (containing lactate, NAD+, diaphorase, and INT) to each well. Mix by gentle tapping.
Incubation: Incubate the plate at room temperature for 30 minutes, strictly protected from light.
Termination: Stop the reaction by adding 50 µL of Stop Solution (1M Acetic Acid) to each well.
Measurement: Measure the absorbance at 490 nm using a spectrophotometric plate reader. Subtract the background absorbance at 680 nm to correct for optical imperfections in the plastic.
References
2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease (Patent WO2022140415A1). Google Patents.
Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays . Mosmann, T. (1983). Journal of Immunological Methods, 65(1-2), 55-63. URL: [Link]
Operational Guide for the Safe Handling and Disposal of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride As a specialized bridged bicyclic ether amine salt, 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochlorid...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for the Safe Handling and Disposal of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
As a specialized bridged bicyclic ether amine salt, 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is an increasingly valuable building block in pharmaceutical research and drug development. However, its molecular structure—specifically the presence of a hydrochloride counterion—demands strict adherence to specialized waste segregation protocols. This guide provides laboratory professionals with field-proven, self-validating procedures for the safe handling, containment, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profiling & Quantitative Data
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the hydrochloride salt inherently classifies this compound as a halogenated organic material when in solution.
Table 1: Quantitative Chemical & Waste Profiling Data
The Causality of Waste Segregation: Why Halogens Matter
In laboratory waste management, the most critical error is the misclassification of halogenated versus non-halogenated waste. Because 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride contains a chloride counterion, it must be treated as halogenated organic waste[6].
The Mechanistic Reason: When organic waste is disposed of via standard incineration, carbon and hydrogen combust into CO
2
and H
2
O. However, if halogenated compounds (like hydrochloride salts) are present, combustion generates highly corrosive hydrogen chloride (HCl) gas and potentially highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[4][7]. To prevent environmental contamination, halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers[7][8]. Introducing even a small amount of this chemical into a non-halogenated waste container forces the entire volume to be reclassified and treated as halogenated waste, exponentially increasing disposal costs and logistical burden[4].
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the procedure remains safe and compliant.
Protocol A: Disposal of Solid Waste (Powders and Crystals)
Containment: Collect all unused solid 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride and contaminated consumables (weighing boats, spatulas, filter paper) in a puncture-proof, sealable hazardous waste container[6].
Labeling: Immediately label the container as "Hazardous Solid Waste - Toxic/Irritant" and explicitly write the full chemical name and CAS number (e.g., 2624108-72-9)[1]. Do not use abbreviations.
Segregation: Store the sealed container in a designated satellite accumulation area, strictly separated from strong oxidizing agents and strong bases[9].
Validation Check: Ensure the container is completely sealed when not actively receiving waste. An open container violates EPA Resource Conservation and Recovery Act (RCRA) regulations[9].
Protocol B: Disposal of Liquid Waste (Solutions and Filtrates)
Solvent Identification: Determine the primary solvent. If dissolved in water, it is "Aqueous Halogenated Waste." If dissolved in an organic solvent (e.g., DCM, methanol), it is "Halogenated Organic Waste"[9].
pH Verification (For Aqueous): Test the pH of the aqueous waste. If highly acidic (pH < 2) due to the hydrochloride salt, neutralize carefully with a dilute weak base (e.g., sodium bicarbonate) to a pH of 6-8 before transferring to the bulk waste container. Caution: Do not use bleach (sodium hypochlorite), as it can react with amines to form toxic chloramine gas.
Transfer: Using a funnel, pour the solution into the designated Halogenated Waste carboy.
Validation Check: Verify that the receiving container is explicitly labeled "Halogenated Waste"[6]. Never mix with non-halogenated streams[4].
Protocol C: Spill Response and Decontamination
Isolation: Evacuate non-essential personnel from the immediate area. Don fresh PPE (chemical-resistant gloves, safety goggles, and an N95 or respirator if dust generation is likely)[5].
Containment: For solid spills, avoid dry sweeping which generates airborne dust. Lightly mist the powder with water (if compatible with surrounding materials) or use a damp specialized spill pad to collect the solid[10].
Collection: Shovel or scoop the wetted material into a designated hazardous waste container[5].
Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all rinse water as aqueous halogenated waste.
Validation Check: Visually inspect the area under bright lighting to ensure no crystalline residue remains.
Waste Routing Decision Matrix
To ensure zero errors at the bench, follow this logical workflow for routing 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride waste.
Decision matrix for the segregation and disposal routing of amine hydrochloride chemical waste.
Personal protective equipment for handling 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in the molecular properties of the compound. Bridged bicyclic amines, such as...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in the molecular properties of the compound. Bridged bicyclic amines, such as 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride , are increasingly utilized as conformationally restricted bioisosteres in modern drug discovery. However, their unique physicochemical profiles demand rigorous, scientifically justified handling protocols.
This guide provides an authoritative, self-validating framework for the personal protective equipment (PPE) selection, operational handling, and disposal of this specific compound.
Chemical Profiling & Mechanistic Toxicology
To design an effective safety protocol, we must first analyze the molecular behavior of the substance. 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (CAS: 2624108-72-9 for the 1S,4S isomer; CAS: 2243520-62-7 for unspecified stereochemistry) is typically supplied as a crystalline solid or powder[1][2].
Irritation Causality (H315, H319): As an amine hydrochloride salt, this compound readily dissolves in the ambient moisture of the skin, eyes, or respiratory tract. Upon dissolution, the primary amine can induce localized pH shifts and disrupt cellular lipid bilayers, leading to validated Skin Irritation (Category 2) and Eye Irritation (Category 2A)[1].
Systemic Toxicity & Aerosolization (H336): The lipophilic 2-oxabicyclo[2.2.1]heptane core facilitates rapid cellular penetration. Inhalation of fine dust particulates during weighing can lead to absorption across the alveolar membrane. This systemic entry results in Specific Target Organ Toxicity - Single Exposure (STOT SE 3), which clinically manifests as central nervous system depression, drowsiness, or dizziness[1].
Table 1: Chemical & Hazard Profile Summary
Property / Hazard
Specification
Mechanistic Implication
Molecular Formula
C₈H₁₆ClNO
Low molecular weight facilitates rapid diffusion if aerosolized[3].
Physical State
Crystalline Powder
High risk of particulate aerosolization during transfer.
Skin Irritation
Category 2 (H315)
Hygroscopic salt disrupts epidermal lipid barriers upon contact[1].
Eye Irritation
Category 2A (H319)
Direct corneal contact causes immediate, severe localized pH shifts[1].
Target Organ Tox.
STOT SE 3 (H336)
Alveolar absorption leads to transient CNS dizziness/drowsiness[1].
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the need to prevent particulate inhalation and block dermal/mucosal absorption. Every piece of equipment serves as a targeted barrier against the specific hazards outlined above.
Table 2: Operational PPE Specifications
PPE Category
Recommended Standard
Scientific Justification
Respiratory
FFP3 or N100 Particulate Respirator
Essential when handling dry powder outside a closed system to block fine crystalline dust from alveolar entry.
Hand Protection
Nitrile Gloves (Minimum 0.11 mm thickness)
Nitrile provides superior chemical resistance against amine salts compared to latex. Double-gloving is mandatory for bulk transfers.
Eye Protection
Tightly Fitting Safety Goggles
Standard safety glasses are insufficient. Goggles prevent airborne dust from bypassing the lenses and contacting the cornea.
Body Protection
Anti-static Lab Coat (100% Cotton or Nomex)
Prevents electrostatic buildup, which can cause the dry hydrochloride powder to cling to the operator's clothing.
Operational Workflows & Handling Protocols
The following step-by-step methodologies are designed as self-validating systems. By adhering to these steps, the operator ensures that hazard mitigation is built directly into the workflow.
Protocol A: Safe Weighing and Reconstitution
Environmental Control: Conduct all weighing inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with the sash lowered to the minimum operational height.
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing. Hydrochloride salts are highly prone to static fly, which is the primary cause of accidental aerosolization.
Dispensing: Transfer the required mass using a micro-spatula. Do not pour the powder directly from the source vial.
In-Situ Reconstitution: To minimize handling of the dry powder, add your designated solvent (e.g., DMSO for stock solutions, or aqueous buffers) directly to the weighing vessel inside the fume hood before transporting the material to the bench.
Verification: Visually inspect the exterior of the vial and the balance pan for rogue particulates. Wipe down the balance with a 70% Isopropanol/Water solution.
Protocol B: Spill Containment and Decontamination
Immediate Isolation: If powder is spilled outside the fume hood, immediately evacuate the immediate 2-meter radius to allow suspended dust to settle.
Don Enhanced PPE: Upgrade to an N100 respirator if not already wearing one.
Wet Cleanup Method: Never dry-sweep amine hydrochloride powders. Gently cover the spill with absorbent paper towels. Carefully dampen the towels with water or a dilute alkaline solution (e.g., 1% sodium bicarbonate) to neutralize the salt and prevent dust generation.
Collection: Scoop the dampened material into a designated hazardous waste container.
Secondary Wash: Wash the spill surface with soap and water, followed by an ethanol wipe to remove any residual lipophilic bicyclic residues.
Logical Workflow Visualization
The following diagram illustrates the critical decision-making pathway for handling this compound and responding to potential exposure events.
Caption: Operational workflow and spill mitigation pathway for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine HCl.
Waste Disposal Plan
Improper disposal of bicyclic amines can lead to environmental contamination and cross-reactions in waste streams.
Solid Waste: All contaminated consumables (weighing boats, pipette tips, dampened spill towels) must be placed in a sealed, puncture-resistant biohazard or chemical waste bag, distinctly labeled as "Toxic/Irritant Solid Waste - Amine Hydrochloride."
Liquid Waste: Aqueous or organic solutions containing the compound should be disposed of in designated Halogenated Organic Waste containers (due to the hydrochloride salt, which can introduce chloride ions into the waste stream, potentially forming corrosive byproducts if mixed improperly).
Regulatory Compliance: Ensure all disposal manifests comply with local EPA (or equivalent regional regulatory) guidelines for STOT-classified irritants.
References
(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride Safety Data Sheet . NextSDS Chemical Database. Retrieved from: [Link]
(1r,4r)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (CID 155978330) . PubChemLite / National Center for Biotechnology Information. Retrieved from: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US). Retrieved from: [Link]